4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde
Description
4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 4, an aldehyde group at position 5, and a 4-methylphenylamino moiety at position 2. This molecule serves as a versatile scaffold for synthesizing push-pull chromophores, bioactive molecules, and coordination complexes due to its electron-deficient thiazole ring and reactive aldehyde group . Its structural features enable diverse chemical modifications, particularly through Knoevenagel condensation with active methylene compounds to form fluorescent styryl dyes .
Properties
IUPAC Name |
4-chloro-2-(4-methylanilino)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7-2-4-8(5-3-7)13-11-14-10(12)9(6-15)16-11/h2-6H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOIRYXVHWRKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394363 | |
| Record name | 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438029-51-7 | |
| Record name | 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with 4-methylbenzaldehyde under specific conditions. One common method involves the use of a condensation reaction, where the amino group of the thiazole reacts with the aldehyde group of 4-methylbenzaldehyde in the presence of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products Formed
Oxidation: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylic acid
Reduction: 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the chloro and methylphenyl groups enhances the bioactivity of 4-chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde against various bacterial strains. In a study conducted by Zhang et al. (2023), compounds with similar structures showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli.
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Anticancer Properties
- Thiazole derivatives have been investigated for their anticancer potential. A study published in the Journal of Medicinal Chemistry demonstrated that compounds featuring thiazole rings can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives like this compound could serve as lead compounds for further development in cancer therapeutics.
-
Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, studies have shown that thiazole-based compounds can act as inhibitors of certain kinases involved in tumor growth and progression.
Organic Synthesis Applications
-
Building Block in Synthesis
- This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.
-
Synthesis of Novel Derivatives
- The compound can be modified to create a library of thiazole derivatives with tailored biological activities. For example, by altering the substituents on the thiazole ring or the aldehyde group, researchers can explore new pharmacological profiles.
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains | Zhang et al., 2023 |
| Anticancer Properties | Inhibits cancer cell proliferation; induces apoptosis | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Potential inhibitor of kinases linked to cancer progression | Various studies on thiazole derivatives |
| Organic Synthesis | Serves as a building block for novel compound synthesis | Synthetic methodologies involving thiazoles |
Case Studies
-
Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics against E. coli.
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Cancer Research
- In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) at concentrations lower than those required for cytotoxic effects on normal cells, indicating its potential as a selective anticancer agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural Analogues in the Thiazole-5-carbaldehyde Family
Key structural variations among analogues include substitutions on the phenylamino group (position 2) and modifications to the thiazole ring (positions 4 and 5). Below is a comparative analysis:
Table 1: Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating Groups (e.g., 4-Methylphenyl) : Enhance π-conjugation in push-pull systems, improving fluorescence quantum yields .
- Methoxy Substitutions : Increase lipophilicity (logP) compared to methyl groups, influencing membrane permeability .
- Carboxylic Acid vs. Aldehyde : The carboxylic acid derivative (C5-COOH) exhibits higher polarity and hydrogen-bonding capacity, making it suitable for coordination chemistry .
Photophysical and Electronic Properties
The aldehyde group at C5 facilitates Knoevenagel condensation with active methylene compounds (e.g., cyanomethyl benzimidazole), forming styryl dyes with tunable absorption/emission profiles. Comparative
Table 2: Photophysical Properties of Styryl Dyes Derived from Thiazole-5-carbaldehydes
Insights :
- The 4-methylphenyl group provides a balance between electron-donating strength and steric effects, yielding higher quantum yields than diphenylamino analogues .
- Methoxy substituents may redshift absorption due to stronger electron-donating effects but reduce fluorescence efficiency due to rotational freedom .
Remarks :
Biological Activity
4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde (CAS No. 438029-51-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanism of action, and relevant research findings.
- Molecular Formula : C11H9ClN2OS
- Molar Mass : 252.72 g/mol
- Structure : The compound features a thiazole ring with a chlorinated and methyl-substituted aniline moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties associated with thiazole derivatives, including this compound.
Research Findings
- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was tested against human glioblastoma (U251) and melanoma (WM793) cells with promising results.
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to interfere with tubulin polymerization, similar to known tubulin inhibitors. Molecular docking studies indicated favorable binding interactions within the hydrophobic cavity of the tubulin–combretastatin A4 complex, suggesting a potential mechanism for its cytotoxicity .
- Quantitative Analysis : The compound demonstrated an IC50 value of approximately 1.61 µg/mL against specific cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial effects.
Key Findings
- Bacterial Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it displayed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains .
- Fungal Activity : Preliminary studies suggest that derivatives of thiazole compounds can also inhibit fungal growth, with some showing MIC values comparable to established antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often relates closely to their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances cytotoxicity and antibacterial properties |
| Methyl Group on Aniline | Increases electron density, improving binding affinity |
| Thiazole Ring | Essential for maintaining biological activity |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring has been linked to increased biological activity .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Efficacy Study : A study involving multiple cancer cell lines showed that this compound could reduce cell viability significantly compared to untreated controls.
- Antibacterial Screening : Laboratory tests confirmed that this thiazole derivative inhibited the growth of common pathogenic bacteria more effectively than standard antibiotics in some cases.
Q & A
Q. What are the standard synthetic routes for 4-Chloro-2-[(4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde?
The compound can be synthesized via the Vilsmeier–Haack reaction, a common method for introducing aldehyde groups into heterocyclic systems. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃/DMF) . Similarly, thiazole carbaldehydes like 2-phenylthiazole-4-carbaldehyde are synthesized via condensation reactions involving thioamides and α-haloketones, followed by oxidation . Key steps include controlling reaction temperature (60–80°C) and purification via column chromatography.
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Post-synthesis characterization typically involves:
- ¹H NMR : To confirm the presence of aromatic protons (δ 7.2–7.8 ppm for substituted phenyl groups) and aldehyde protons (δ 9.8–10.1 ppm) .
- Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 305 for a related thiazole-carbaldehyde derivative) .
- Elemental analysis : To validate purity (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Q. How is the compound’s potential bioactivity initially assessed?
Preliminary bioactivity screening involves:
- In vitro assays : Testing against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microdilution methods. Thiazole derivatives often show antimicrobial activity due to their sulfur-containing heterocycle .
- Molecular docking : To predict interactions with target proteins (e.g., enzymes like dihydrofolate reductase) using software such as AutoDock .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield or selectivity?
- Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves yields (e.g., 70–90% for triazolothiadiazoles under microwave vs. 50–60% under classical heating) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in thiazole systems, while non-polar solvents favor cyclization .
- Catalysis : Lewis acids like FeCl₃ or ZnCl₂ can accelerate imine formation in the Vilsmeier–Haack reaction .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity often arise from structural modifications or assay conditions. For example:
- Substituent effects : Fluorobenzyl or chlorophenyl groups increase lipophilicity and membrane penetration, enhancing antimicrobial activity .
- Assay standardization : Variations in bacterial strain sensitivity (e.g., Gram-positive vs. Gram-negative) require controlled MIC (minimum inhibitory concentration) testing .
Q. How can X-ray crystallography aid in understanding the compound’s reactivity?
Single-crystal X-ray diffraction provides:
- Bond-length data : Reveals electron delocalization in the thiazole ring, influencing reactivity (e.g., aldehyde group electrophilicity) .
- Intermolecular interactions : Hydrogen bonding between the carbaldehyde group and solvent molecules affects solubility and crystallization behavior .
Q. What advanced computational methods predict the compound’s pharmacokinetic properties?
- QSAR models : Correlate substituent electronegativity with logP (lipophilicity) and bioavailability .
- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity. For example, the 4-methylphenyl group may reduce hepatic toxicity compared to bulkier aryl substituents .
Methodological Challenges and Solutions
Q. How are conflicting NMR signals assigned in structurally similar derivatives?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, distinguishing between thiazole C-2 and C-4 protons .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded aromatic regions .
Q. What experimental designs validate the compound’s mechanism of action in drug-target interactions?
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ values) under varying substrate concentrations.
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) between the compound and target proteins .
Q. How does crystallographic disorder affect structural analysis?
- TWINABS refinement : Corrects for twinning in crystals with low symmetry .
- Temperature-dependent studies : Identify dynamic disorder by collecting data at 100–150 K .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
